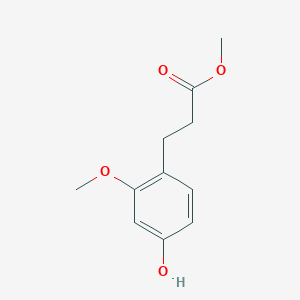

Methyl 3-(4-Hydroxy-2-methoxyphenyl)propanoate

Description

Methyl 3-(4-Hydroxy-2-methoxyphenyl)propanoate is a phenylpropanoic acid derivative characterized by a phenyl ring substituted with a hydroxyl group at position 4 and a methoxy group at position 2, linked to a methyl propanoate ester. Its molecular formula is C₁₁H₁₄O₄ (CAS: 129150-61-4), with physicochemical properties influenced by the polar hydroxyl and methoxy groups, which enhance solubility in polar solvents compared to non-substituted analogs .

Properties

IUPAC Name |

methyl 3-(4-hydroxy-2-methoxyphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c1-14-10-7-9(12)5-3-8(10)4-6-11(13)15-2/h3,5,7,12H,4,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMSVLXMSEDRKRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)O)CCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001260013 | |

| Record name | Methyl 4-hydroxy-2-methoxybenzenepropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001260013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

628333-35-7 | |

| Record name | Methyl 4-hydroxy-2-methoxybenzenepropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=628333-35-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-hydroxy-2-methoxybenzenepropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001260013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions and Procedure

- Starting Material: 3-(4-hydroxy-2-methoxyphenyl)propanoic acid (also referred to as hydroferulic acid)

- Reagents: Methanol (solvent and reactant), sulfuric acid (catalyst, typically 1.5% v/v relative to solvent volume)

- Apparatus: Round-bottom flask with magnetic stirring

- Temperature: Room temperature to reflux (commonly room temperature overnight or mild heating)

- Workup: Removal of solvent under reduced pressure, extraction with dichloromethane (DCM), drying over magnesium sulfate, and solvent evaporation to yield the ester product.

Reaction Summary

| Parameter | Details |

|---|---|

| Acid Catalyst | Sulfuric acid (H2SO4) |

| Solvent | Methanol |

| Temperature | Room temperature, overnight stirring |

| Molar Ratios | Typically 1: excess methanol |

| Purification | Flash column chromatography (hexane:ethyl acetate:acetic acid mixture) |

| Yield | Approximately 98% reported |

| Physical State | Dark yellow oil |

This method is straightforward, efficient, and yields high purity product suitable for further applications.

Alternative Synthetic Routes and Industrial Considerations

Continuous Flow Esterification

In industrial settings, continuous flow reactors may be employed to optimize reaction parameters such as temperature, residence time, and catalyst concentration. This enhances yield, reproducibility, and scalability. Purification techniques such as distillation or crystallization are integrated to ensure product purity.

Reaction Mechanism Insights

The esterification proceeds via a classical Fischer esterification mechanism:

- Protonation of the carboxylic acid carbonyl oxygen by sulfuric acid increases electrophilicity.

- Nucleophilic attack by methanol oxygen on the activated carbonyl carbon forms a tetrahedral intermediate.

- Proton transfer and elimination of water lead to the formation of the ester.

- The acid catalyst is regenerated.

Analytical and Purification Techniques

- Flash Column Chromatography: Commonly used for purification, employing solvent mixtures such as hexane, ethyl acetate, and acetic acid to separate the ester from impurities.

- Nuclear Magnetic Resonance (NMR): $$^{1}H$$ NMR confirms the aromatic protons, methoxy group, and ester methyl signals.

- Mass Spectrometry (MS): Confirms molecular ion peaks consistent with the molecular weight.

- Melting Point and Physical Appearance: Typically a dark yellow oil or solid depending on purity and crystallization conditions.

Summary Table of Preparation Methods

| Method | Starting Material | Catalyst/Enzyme | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Acid-catalyzed esterification | 3-(4-hydroxy-2-methoxyphenyl)propanoic acid | Sulfuric acid (H2SO4) | Methanol, room temp, overnight | ~98 | Classical, high yield, simple setup |

| Continuous flow esterification | Same as above | Acid catalyst | Optimized temp and flow rate | Industrial scale | Scalable, controlled, high purity |

| Enzymatic catalysis (reported for analogs) | Racemic methyl esters of related compounds | Lipase (e.g., Serratia marcescens) | Mild temp, pH 7.2-7.5, 6-7 hrs | Moderate to good | Potential for stereoselective synthesis |

Research Findings and Notes

- The acid-catalyzed esterification is well-established and reproducible with yields close to quantitative under mild conditions.

- Industrial processes may incorporate continuous flow technology for enhanced efficiency and scalability.

- Enzymatic approaches, while more complex, offer stereochemical control and environmentally friendly conditions, though specific reports for this compound are limited.

- Purification by flash chromatography using hexane/ethyl acetate/acetic acid mixtures effectively isolates the product.

- Analytical confirmation by NMR and MS is essential to verify structural integrity and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-Hydroxy-2-methoxyphenyl)propanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: It can be reduced to form alcohols or other reduced products.

Substitution: The hydroxyl group can undergo substitution reactions to form ethers or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base or acid catalyst.

Major Products Formed

Oxidation: Quinones or carboxylic acids.

Reduction: Alcohols or alkanes.

Substitution: Ethers or esters.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₁₁H₁₄O₄

- Molecular Weight : 210.23 g/mol

- Solubility : Soluble in organic solvents

- LogP : 1.23 (indicating moderate lipophilicity)

- pKa : 9.5 (indicating its acidic nature)

Chemistry

Methyl 3-(4-Hydroxy-2-methoxyphenyl)propanoate serves as an intermediate in organic synthesis. It is utilized in the production of various organic compounds due to its unique chemical structure, which allows for specific reactions that can lead to more complex molecules.

Biology

This compound has garnered attention for its potential antioxidant properties and its role in cellular signaling pathways. Research indicates that it may influence metabolic processes by modulating the activity of enzymes involved in these pathways.

Medicine

Ongoing research is exploring its therapeutic effects, particularly in the following areas:

- Anti-inflammatory Effects : It has shown promise in inhibiting pro-inflammatory enzymes, potentially reducing inflammation.

- Anticancer Properties : Studies have indicated that it may exhibit antiproliferative effects on various cancer cell lines.

Industry

This compound is utilized in the production of fragrances and flavoring agents due to its aromatic properties, making it valuable in the food and cosmetic industries.

Recent studies have highlighted the compound's diverse biological activities:

| Activity Type | Description |

|---|---|

| Antioxidant | Scavenges free radicals and inhibits lipid peroxidation |

| Anticancer | Exhibits antiproliferative effects on cancer cell lines |

Anticancer Activity

A significant study demonstrated that derivatives of this compound exhibited notable antiproliferative effects on cancer cell lines such as HCT-116 and HeLa. The following table summarizes the IC50 values observed:

| Compound | Cell Line | IC50 (mg/mL) |

|---|---|---|

| Compound 7a | HCT-116 | 0.12 |

| Compound 7g | HCT-116 | 0.12 |

| Compound 7d | HCT-116 | 0.81 |

| Doxorubicin | HeLa | 2.29 |

This data suggests that this compound derivatives may be more effective than traditional chemotherapeutic agents like Doxorubicin.

Enzymatic Interactions

Research has also shown that this compound interacts with various metabolic enzymes, influencing their activity and altering crucial metabolic pathways essential for cell survival and proliferation.

Mechanism of Action

The mechanism of action of Methyl 3-(4-Hydroxy-2-methoxyphenyl)propanoate involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the modulation of oxidative stress and inflammation pathways. The compound can scavenge free radicals and inhibit the activity of pro-inflammatory enzymes, thereby reducing oxidative damage and inflammation .

Comparison with Similar Compounds

Structural and Functional Differences

- Substituent Position: The positional isomer (3-hydroxy-4-methoxy vs.

- Ring Systems: Benzofuran-containing analogs (e.g., compound from Ficus stenophylla) introduce a fused oxygen heterocycle, which may enhance antioxidant activity compared to simple phenyl derivatives .

- Functional Groups: The trifluoroacetamido group in increases lipophilicity and may confer resistance to enzymatic degradation, making it suitable for prodrug designs .

Physicochemical and Analytical Comparisons

- Solubility: Hydroxyl groups enhance water solubility, whereas nitro or chloro substituents reduce it. For example, the quinazolinone derivative () is likely less soluble due to its bulky aromatic system .

- Spectroscopic Data : NMR shifts for the target compound’s hydroxyl proton would appear downfield (~5–6 ppm), distinct from methoxy (~3.5 ppm) or nitro groups (~8 ppm in aromatic regions) in analogs .

Biological Activity

Methyl 3-(4-hydroxy-2-methoxyphenyl)propanoate is a compound of significant interest due to its diverse biological activities. This article explores its biochemical properties, cellular effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound is known to interact with various enzymes and proteins, influencing metabolic pathways. Its interactions often involve binding to the active sites of enzymes, which can modulate their activity and affect biochemical pathways.

Key Biochemical Properties:

| Property | Description |

|---|---|

| Molecular Weight | 198.23 g/mol |

| Solubility | Soluble in organic solvents |

| LogP | 1.23 (indicating moderate lipophilicity) |

| pKa | 9.5 (indicating its acidic nature) |

Cellular Effects

The compound significantly influences cellular functions by modulating cell signaling pathways and gene expression. It has been shown to affect the expression of genes involved in metabolic processes, leading to alterations in cellular metabolism.

Cellular Impact:

- Gene Expression Modulation: Alters the expression levels of genes associated with metabolic pathways.

- Metabolic Flux Changes: Influences the overall metabolic activity within cells, potentially enhancing or inhibiting specific pathways.

The mechanism of action for this compound involves its ability to modulate oxidative stress and inflammatory responses. It acts as a free radical scavenger and inhibits pro-inflammatory enzymes, contributing to reduced oxidative damage and inflammation.

Mechanistic Insights:

- Oxidative Stress Modulation: Scavenges free radicals, thereby protecting cells from oxidative damage.

- Inflammation Reduction: Inhibits enzymes like cyclooxygenase (COX), which are involved in inflammatory processes.

Case Studies and Research Findings

Recent studies have highlighted the efficacy of this compound in various biological contexts:

-

Anticancer Activity: A study demonstrated that derivatives of this compound exhibited significant antiproliferative effects on cancer cell lines such as HCT-116 and HeLa, with IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL .

Antiproliferative Activity Table:

Compound Cell Line IC50 (mg/mL) Compound 7a HCT-116 0.12 Compound 7g HCT-116 0.12 Compound 7d HCT-116 0.81 Doxorubicin HeLa 2.29 - Enzymatic Interactions: The compound has been shown to interact with metabolic enzymes, affecting their activity and altering metabolic pathways crucial for cell survival and proliferation .

Q & A

Q. What are the recommended safety protocols for handling Methyl 3-(4-Hydroxy-2-methoxyphenyl)propanoate in laboratory settings?

Methodological Answer:

- Respiratory Protection : Use P95 (US) or P1 (EU) particulate respirators for low exposure; opt for OV/AG/P99 (US) or ABEK-P2 (EU) cartridge respirators for higher concentrations. Ensure compliance with NIOSH or CEN standards .

- Skin/Eye Protection : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Avoid skin contact due to potential irritation or sensitization .

- Waste Disposal : Segregate waste and use certified biohazard disposal services to prevent environmental contamination .

Q. How is this compound synthesized, and what are the critical purification steps?

Methodological Answer:

- Synthetic Protocol : Adapt multicomponent reactions (e.g., coupling 3-hydroxy-4H-chromen-4-one with methyl propiolate derivatives) under acid catalysis. Monitor reaction progress via TLC .

- Purification : Use column chromatography with gradient elution (e.g., hexane/ethyl acetate mixtures). Confirm purity via HPLC (>95%) using C18 columns and UV detection at 254 nm .

Q. What analytical techniques confirm the structural integrity and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Analyze and NMR spectra to verify aromatic protons (δ 6.5–7.5 ppm), ester carbonyl (δ ~170 ppm), and methoxy groups (δ ~3.8 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with a mobile phase of acetonitrile/water (0.1% trifluoroacetic acid) to detect impurities (<0.1%) .

- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H] at m/z 224.2) using ESI-MS .

Q. What key physical/chemical properties are relevant for experimental design?

Methodological Answer:

Advanced Research Questions

Q. How do reaction conditions influence stereochemical outcomes in derivative synthesis?

Methodological Answer:

- Catalyst Selection : Chiral catalysts (e.g., BINOL-derived phosphoric acids) can induce enantioselectivity in propanoate ester formation. Monitor enantiomeric excess (ee) via chiral HPLC .

- Temperature Control : Lower temperatures (−20°C) favor kinetic control, reducing racemization in intermediates .

Q. What strategies resolve contradictions in stability data under varying conditions?

Methodological Answer:

- Accelerated Stability Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light for 4–8 weeks. Analyze degradation products (e.g., hydrolyzed acids) via LC-MS .

- Statistical Analysis : Apply ANOVA to compare batch-to-batch variability and identify outliers in decomposition rates .

Q. How is the compound’s bioactivity (e.g., anti-inflammatory effects) assessed methodologically?

Methodological Answer:

- In Vitro Assays : Test inhibition of IL-6/NF-κB in THP-1 monocytes using ELISA and western blotting. Use IC values to quantify potency .

- Cell Permeability : Evaluate membrane penetration via Caco-2 cell monolayers, measuring apical-to-basolateral transport .

Q. How are impurity profiles and degradation products systematically analyzed?

Methodological Answer:

- Forced Degradation : Subject the compound to hydrolytic (acid/base), oxidative (HO), and photolytic stress. Compare degradation pathways using HRMS and NMR .

- Reference Standards : Use certified impurities (e.g., methylated byproducts, hydrolyzed acids) as HPLC markers. Quantify limits per ICH Q3A guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.